REACTION_SMILES
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[CH3:1][S:2]([O:3][CH2:6][c:7]1[c:8]([CH2:16][CH2:17][O:4][S:5]([CH3:18])(=[O:19])=[O:20])[cH:9][cH:10][c:11]([N+:13](=[O:14])[O-:15])[cH:12]1)(=[O:21])=[O:22].[Cl:31][CH2:32][Cl:33].[NH2:23][CH2:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1>>[CH2:6]1[c:7]2[c:8]([cH:9][cH:10][c:11]([N+:13](=[O:14])[O-:15])[cH:12]2)[CH2:16][CH2:17][N:23]1[CH2:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1
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Name
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CS(=O)(=O)OCCc1ccc([N+](=O)[O-])cc1COS(C)(=O)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)OCCc1ccc([N+](=O)[O-])cc1COS(C)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccccc1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc2c(c1)CN(Cc1ccccc1)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |